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Compound of Interest

Compound Name: Ethyl-1,1-d2-benzene

Cat. No.: B154824

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl-1,1-d2-benzene is a deuterated isotopologue of ethylbenzene where the two hydrogen
atoms on the carbon adjacent to the benzene ring (the benzylic position) are replaced with
deuterium atoms. This specific isotopic labeling makes it a valuable tool in various scientific
disciplines, including mechanistic studies of chemical reactions, metabolic pathway elucidation
in drug discovery, and as an internal standard in mass spectrometry-based quantitative
analysis. The presence of deuterium at a specific location allows for the tracking and
differentiation of molecules, providing insights that are not obtainable with the unlabeled
compound. This guide provides a comprehensive overview of the chemical structure, synthesis,
and spectroscopic properties of Ethyl-1,1-d2-benzene.

Chemical Structure and Properties

The fundamental structure of Ethyl-1,1-d2-benzene consists of a benzene ring substituted with
an ethyl group, where the methylene (-CH2-) group is replaced by a dideuteriomethylene (-
CD2-) group.
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Property Value

Chemical Formula CsHsD2

Molecular Weight 108.18 g/mol [1]

CAS Number 1861-01-4[1]

SMILES [2H]C([2H])(C)clcceecl[1]

inChi 1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-
7H,2H2,1H3/i2D2[1]

Boiling Point 136 °C (lit.)

Density 0.883 g/mL at 25 °C

Isotopic Purity Typically =98 atom % DJ[1]

Synthesis of Ethyl-1,1-d2-benzene: Experimental
Protocols

A common and effective method for the synthesis of Ethyl-1,1-d2-benzene involves a two-step
process starting from acetophenone. This process leverages the specific reactivity of carbonyl
compounds and subsequent catalytic reactions to achieve the desired deuteration.

Logical Workflow for the Synthesis of Ethyl-1,1-d2-benzene
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Caption: Synthetic pathway for Ethyl-1,1-d2-benzene from Acetophenone.

Step 1: Reduction of Acetophenone to 1-Phenylethan-
1,1-d2-ol

The first step is the reduction of the keto group of acetophenone using a deuterated reducing
agent, typically Lithium Aluminum Deuteride (LiAID4). This reaction specifically introduces two
deuterium atoms to the benzylic carbon.

Experimental Protocol:

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen
or argon) is used. All glassware must be scrupulously dried to prevent quenching of the
highly reactive LiAIDa.

Reagent Preparation: A suspension of Lithium Aluminum Deuteride (1.1 equivalents) in
anhydrous diethyl ether is prepared in the reaction flask and cooled to 0 °C in an ice bath.

Reaction: A solution of acetophenone (1 equivalent) in anhydrous diethyl ether is added
dropwise from the dropping funnel to the stirred suspension of LiAID4. The rate of addition
should be controlled to maintain the reaction temperature below 10 °C.

Reaction Monitoring and Work-up: After the addition is complete, the reaction mixture is
stirred at room temperature for several hours. The reaction progress can be monitored by
thin-layer chromatography (TLC). Upon completion, the reaction is carefully quenched by the
sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution,
and then more water, while maintaining cooling.

Isolation and Purification: The resulting precipitate of aluminum salts is removed by filtration.
The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The
combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the
solvent is removed under reduced pressure to yield the crude 1-phenylethan-1,1-d2-ol. The
product can be further purified by distillation or column chromatography.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/product/b154824?utm_src=pdf-body-img
https://www.benchchem.com/product/b154824?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b154824?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Step 2: Conversion of 1-Phenylethan-1,1-d2-ol to Ethyl-
1,1-d2-benzene

The second step involves the conversion of the deuterated alcohol to the final product. A
common method is the dehydration of the alcohol to form styrene-a-d1, followed by catalytic
hydrogenation.

Experimental Protocol:
e Dehydration to Styrene-a-d1.:

o The 1-phenylethan-1,1-d2-ol is subjected to acid-catalyzed dehydration. A common
method involves heating the alcohol with a catalytic amount of a strong acid such as
sulfuric acid or p-toluenesulfonic acid. The resulting styrene-a-d1 is typically distilled
directly from the reaction mixture.

o Catalytic Hydrogenation:

o The purified styrene-a-d1 is dissolved in a suitable solvent, such as ethanol or ethyl
acetate.

o A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.

o The mixture is then subjected to a hydrogen atmosphere (typically using a balloon or a
hydrogenation apparatus) and stirred vigorously at room temperature until the uptake of
hydrogen ceases.

o The catalyst is removed by filtration through a pad of celite, and the solvent is evaporated
under reduced pressure to yield Ethyl-1,1-d2-benzene. The product can be purified by
distillation.

Spectroscopic Data and Analysis

The isotopic labeling in Ethyl-1,1-d2-benzene leads to distinct features in its spectroscopic
data compared to unlabeled ethylbenzene.

'H NMR Spectroscopy
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The most significant change in the *H NMR spectrum is observed for the ethyl group.

Unlabeled Ethylbenzene Ethyl-1,1-d2-benzene
Protons

(CeHsCH2CH3) (CeHsCD2CH3)
-CHs Triplet, ~1.2 ppm Singlet, ~1.19 ppm[2]
-CHz- Quartet, ~2.6 ppm Absent
Aromatic Multiplet, ~7.1-7.3 ppm Multiplet, ~7.1-7.3 ppm

The quartet corresponding to the benzylic protons in ethylbenzene is absent in the spectrum of
Ethyl-1,1-d2-benzene. Furthermore, the methyl protons, which appear as a triplet in

ethylbenzene due to coupling with the adjacent methylene protons, collapse into a singlet in the
deuterated analogue because deuterium coupling is typically not resolved in standard *H NMR.

3C NMR Spectroscopy

The 3C NMR spectrum of Ethyl-1,1-d2-benzene is expected to be very similar to that of
unlabeled ethylbenzene. However, the signal for the benzylic carbon (-CD2-) will exhibit a
characteristic triplet splitting pattern due to one-bond coupling with the two deuterium atoms
(I=1). The chemical shift will also be slightly upfield compared to the corresponding carbon in
ethylbenzene due to the isotopic effect.

Unlabeled Ethylbenzene Expected Ethyl-1,1-d2-
Carbon (CeéHsCH2CHs) Chemical benzene (CéHsCD2CHs)
Shift (ppm) Chemical Shift (ppm)
-CHs ~15.5 ~15.5
Slightly upfield of 28.7, with C-
-CH2- ~28.7 J y_ P
D coupling
Aromatic C1 ~144.2 ~144.2
Aromatic C2,6 ~128.0 ~128.0
Aromatic C3,5 ~128.5 ~128.5
Aromatic C4 ~125.8 ~125.8
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Mass Spectrometry

The mass spectrum of Ethyl-1,1-d2-benzene will show a molecular ion peak (M*) at m/z 108,
which is two mass units higher than that of unlabeled ethylbenzene (m/z 106). The
fragmentation pattern will also be informative. The base peak in the mass spectrum of
ethylbenzene is typically at m/z 91, corresponding to the tropylium cation ([C7H7]*), formed by
the loss of a methyl radical. In Ethyl-1,1-d2-benzene, the loss of a methyl radical would lead to
a fragment at m/z 93 ([C7HsDz]*). The observation of this fragment would confirm the location
of the deuterium atoms on the benzylic carbon. The loss of the ethyl group would result in a
phenyl cation at m/z 77, which would be observed in both the labeled and unlabeled

compounds.
Unlabeled Ethylbenzene
lon Ethyl-1,1-d2-benzene (m/z)
(m/z)
Molecular lon [M]* 106 108
[M-CHs]* 91 93
[CeHs]* 77 77

Applications in Research and Development

e Mechanistic Studies: The specific labeling in Ethyl-1,1-d2-benzene is crucial for studying
reaction mechanisms, particularly those involving the cleavage of the C-H bonds at the
benzylic position. The kinetic isotope effect can be measured to determine if this bond
breaking is part of the rate-determining step.

e Metabolic Studies: In drug metabolism studies, deuteration can alter the rate of metabolic
processes. By comparing the metabolism of a drug candidate containing an ethylbenzene
moiety with its deuterated analogue, researchers can identify the sites of metabolic attack
and the enzymes involved.

o Quantitative Analysis: Ethyl-1,1-d2-benzene can serve as an excellent internal standard for
the quantification of ethylbenzene and related compounds in complex matrices using
techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid
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Chromatography-Mass Spectrometry (LC-MS). Its similar chemical behavior to the analyte
and distinct mass allow for accurate and precise measurements.

Conclusion

Ethyl-1,1-d2-benzene is a synthetically accessible and highly useful isotopically labeled
compound. Its unique structural feature, the presence of two deuterium atoms at the benzylic
position, provides a powerful tool for researchers in chemistry and drug development. The
detailed synthetic protocols and an understanding of its characteristic spectroscopic properties
are essential for its effective application in elucidating reaction mechanisms, understanding
metabolic pathways, and performing accurate quantitative analyses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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